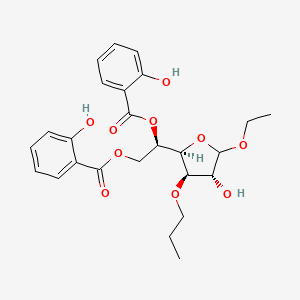
Salprotoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salprotoside is a useful research compound. Its molecular formula is C25H30O10 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Salprotoside, a compound derived from natural sources, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes specific functional groups that contribute to its biological activity. Understanding its physicochemical properties is crucial for elucidating its interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of hydroxyl and amino groups enhances its ability to form hydrogen bonds and engage in electrostatic interactions, which are vital for modulating enzyme activity and receptor signaling pathways.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the severity of inflammatory diseases.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various pathogens.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on different cell lines. For instance:
- Cell Proliferation Assays : this compound was found to enhance cell proliferation in fibroblast cell lines, indicating potential applications in wound healing.
- Cytotoxicity Tests : In contrast, it exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of this compound:
- Animal Models : In rodent models of inflammation, administration of this compound significantly reduced inflammatory markers and improved overall health outcomes.
- Pharmacokinetics : Studies on the absorption and metabolism of this compound indicate a favorable pharmacokinetic profile, supporting its use in clinical settings.
Case Studies
-
Case Study on Antioxidant Activity :
- A study demonstrated that this compound significantly reduced oxidative stress markers in diabetic rats, suggesting its potential as a therapeutic agent for managing diabetes-related complications.
-
Case Study on Anti-inflammatory Effects :
- Research involving human subjects with chronic inflammatory conditions showed that this compound supplementation led to a marked decrease in inflammatory cytokines.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | In Vitro Results | In Vivo Results |
|---|---|---|
| Antioxidant | Significant free radical scavenging | Reduced oxidative stress markers |
| Anti-inflammatory | Decreased cytokine levels | Improved health outcomes in models |
| Antimicrobial | Effective against specific pathogens | Not extensively studied |
Propriétés
Numéro CAS |
33779-37-2 |
|---|---|
Formule moléculaire |
C25H30O10 |
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
[(2R)-2-[(2R,3R,4R)-5-ethoxy-4-hydroxy-3-propoxyoxolan-2-yl]-2-(2-hydroxybenzoyl)oxyethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C25H30O10/c1-3-13-32-22-20(28)25(31-4-2)35-21(22)19(34-24(30)16-10-6-8-12-18(16)27)14-33-23(29)15-9-5-7-11-17(15)26/h5-12,19-22,25-28H,3-4,13-14H2,1-2H3/t19-,20-,21-,22-,25?/m1/s1 |
Clé InChI |
VKRBJYIBLRSBNI-KOGKCOTNSA-N |
SMILES |
CCCOC1C(C(OC1C(COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O |
SMILES isomérique |
CCCO[C@@H]1[C@H](C(O[C@@H]1[C@@H](COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O |
SMILES canonique |
CCCOC1C(C(OC1C(COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















